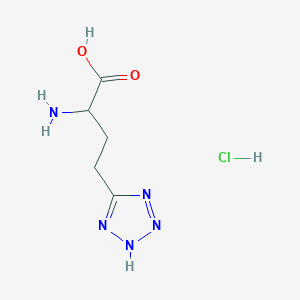

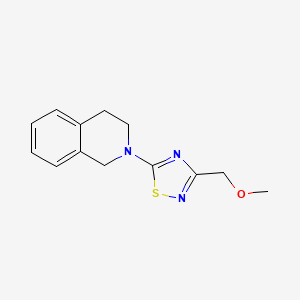

N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthetic Methodologies : A study by Mamedov et al. (2016) discusses a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally similar to N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide. This method is operationally simple and high yielding, making it useful for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Pharmacological Uses : In the realm of pharmacology, N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, a compound similar to N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide, has been synthesized and evaluated for its effectiveness in advancing estrus in pigs, which could have implications for reproduction efficiency (박창식 et al., 2009).

Catalysis and Reaction Mechanisms : Braun et al. (2010) describe the preparation of a novel N-heterocyclic carbene ligand based on an oxalamide backbone, relevant to N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide. This ligand dimerizes to an olefin in the absence of trapping reagents and has shown varied reactivity with different compounds, indicating its potential in catalysis and reaction mechanisms (Braun et al., 2010).

Chemical Reactions and Interactions : The work of Yen et al. (2007) on 3-(2-Propenyl)benzothiazolium bromide, structurally related to N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide, explores its use in forming Pd(II) complexes with N,S-heterocyclic carbene ligands. These complexes are active toward Suzuki-Miyaura coupling of aryl bromides, demonstrating the compound's role in facilitating important chemical reactions (Yen et al., 2007).

properties

IUPAC Name |

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-2-7-16-13(19)14(20)17-10-8-5-3-4-6-9(8)21-11(10)12(15)18/h2-6H,1,7H2,(H2,15,18)(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIIENFOGLTOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)

![(E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2422378.png)

![N-[3-(4-Chloro-3,5-dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2422379.png)

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2422383.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2422386.png)

![2-(5-Methylthiophen-2-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2422390.png)

![1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide](/img/structure/B2422393.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2422395.png)